Phycocyanobilin

Descripción general

Descripción

Synthesis Analysis

Phycocyanobilin synthesis involves a series of enzymatic reductions starting from biliverdin IXalpha. The enzyme phycocyanobilin:ferredoxin oxidoreductase, a ferredoxin-dependent bilin reductase, catalyzes the conversion of biliverdin IXalpha to phycocyanobilin using electrons from ferredoxin. This process does not require cofactors or metals, showcasing a unique class of radical enzymes (Hagiwara et al., 2006). Additionally, synthesis in mammalian cells has been optimized by co-localizing biocatalysts to substrate sources and managing biocatalyst availability and product degradation (Müller et al., 2013).

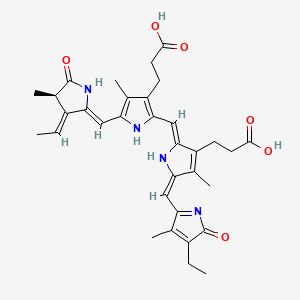

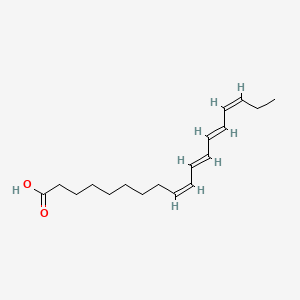

Molecular Structure Analysis

Phycocyanobilin is characterized by its linear tetrapyrrolic structure with a molecular weight of 588, containing an intramolecular hydrogen bond crucial for its chemical transformations. The detailed structure, including its esterification process which is accompanied by dehydrogenation, indicates a molecular weight of the dimethyl ester as 614 (Schram & Kroes, 1971).

Chemical Reactions and Properties

The chemical reactions of phycocyanobilin, including photoreaction processes leading to its A-, B-, and C-forms, have been elucidated through time-resolved absorption studies and semiempirical calculations. These studies have revealed that photoexcitation triggers excited-state proton transfer, forming protonated species, which are central to understanding its red-shifted absorption spectra in the B- and C-forms (Göller et al., 2005).

Physical Properties Analysis

Phycocyanobilin's solubility and structural stability are significant for its function as a light-harvesting pigment. It binds with high affinity to human serum albumin, competing with bilirubin for binding sites. This interaction suggests the pigment's stability and potential bioactive role in the human body, with implications for its pharmacokinetic properties (Minic et al., 2015).

Aplicaciones Científicas De Investigación

Antioxidant Activity

Phycocyanobilin (PCB), a component of Phycocyanin, demonstrates notable antioxidant properties. It scavenges reactive oxygen and nitrogen species, which helps prevent oxidative damage. This activity is evident in both in vitro and in vivo models, suggesting potential for broad biological applications (Fernández-Rojas, Hernandez-Juarez, & Pedraza-Chaverri, 2014). Additionally, PCB resists oxidation by scavenging free radicals and inhibiting the activity of enzymes like NADPH oxidase, which contributes to its antioxidative capabilities (Li, 2022).

Binding Affinity and Drug Interaction

PCB's binding to human serum albumin (HSA) is significant for its pharmacokinetic properties. The binding is high-affinity, and PCB competes with bilirubin for binding on HSA. This interaction may impact the pharmacokinetics of PCB under certain conditions, such as increased bilirubin plasma concentration or drug intake that binds to the same site (Minic et al., 2015).

Protective Effects on Biological Molecules

Phycocyanobilin's interaction with catalase, an essential antioxidant enzyme, shows that it can protect the pigment from oxidation without affecting the enzyme's activity. This interaction might prolong the bioactivity and half-life of PCB in vivo, suggesting its potential in therapeutic applications (Gligorijević et al., 2021).

Role in Light-Harvesting and Photosynthesis

PCB serves as a light-harvesting pigment in the photosynthetic apparatus of cyanobacteria and red algae. This function is crucial for the energy capture process in these organisms. The study of PCB in this context can provide insights into more efficient light-harvesting methods, which could have implications for solar energy technologies (Alvey et al., 2011).

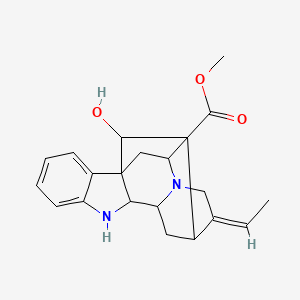

Optogenetics and Synthetic Biology

PCB is utilized in optogenetic applications, like in the production of chromophores used in Phytochrome B (PhyB) optogenetics. This application in mammalian cells demonstrates the versatility of PCB in biological research and its potential use in novel therapeutic strategies (Kyriakakis et al., 2018).

Gastrointestinal Protective Effects

In studies focused on gastrointestinal health, PCB, derived from Phycocyanin, showed protective effects against colitis in mice. This suggests its potential as a therapeutic agent for gastrointestinal disorders, given its antioxidant and anti-inflammatory mechanisms (Guo et al., 2022).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3E,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13+,27-14-,28-15-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMALANKTSRILL-LXENMSTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C(=NC1=O)/C=C/2\C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C/C)/[C@H](C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316958 | |

| Record name | Phycocyanobilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phycobilin | |

CAS RN |

20298-86-6 | |

| Record name | Phycocyanobilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phycocyanobilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

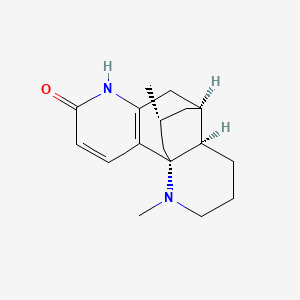

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

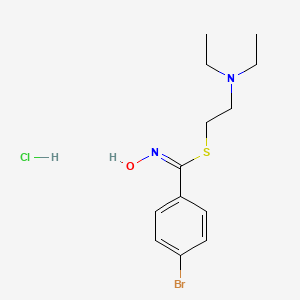

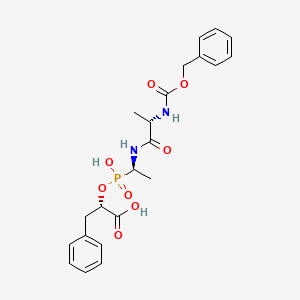

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)

![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)

![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1239295.png)

![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)

![4-[2-(1-hexyl-2-pyridin-1-iumyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1239315.png)